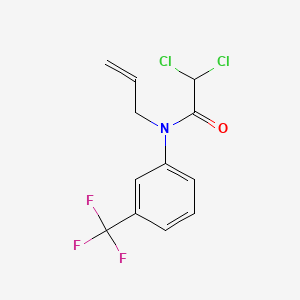

N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2F3NO/c1-2-6-18(11(19)10(13)14)9-5-3-4-8(7-9)12(15,16)17/h2-5,7,10H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWINJKYFUBEFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210138 | |

| Record name | N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61219-95-2 | |

| Record name | 2,2-Dichloro-N-2-propen-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61219-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061219952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide, a halogenated aromatic amide. The document details its chemical identity, physicochemical properties, a plausible synthetic route with a generalized experimental protocol, and its known association with agrochemical research. Safety and handling precautions are also discussed based on available data for structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis, agrochemical development, and pharmaceutical sciences.

Chemical Identity and Structure

This compound is a synthetic organic compound that incorporates several key functional groups: an allyl group, a dichloroacetamide moiety, and a trifluoromethyl-substituted phenyl ring.[1] These structural features contribute to its unique chemical reactivity and potential biological activity.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 61219-95-2[2][3] |

| IUPAC Name | 2,2-dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide |

| Molecular Formula | C₁₂H₁₀Cl₂F₃NO[1] |

| Molecular Weight | 312.12 g/mol [3] |

| Synonyms | Flurochloridone Impurity 2[3][4], 2,2-Dichloro-N-2-propen-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide, 2,2-Dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide |

The unique combination of an allyl group, dichloroacetamide, and a trifluoromethylphenyl moiety makes this molecule a subject of interest for exploring its potential applications.[1]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of the title molecule.

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its handling, formulation, and application.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 78-80 °C | [1][2][3] |

| Boiling Point | 221 °C (literature) | [2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in water | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through a two-step process involving nucleophilic substitution.[1] The general pathway commences with the acylation of 3-(trifluoromethyl)aniline followed by the allylation of the resulting amide.

Diagram 2: Generalized Synthetic Pathway

Caption: Two-step synthesis overview.

Generalized Experimental Protocol

Step 1: Acylation of 3-(Trifluoromethyl)aniline

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 3-(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of dichloroacetyl chloride to the cooled solution.

-

A base (e.g., triethylamine, pyridine) may be added to scavenge the HCl byproduct.

-

Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-(trifluoromethyl)phenyl)-2,2-dichloroacetamide.

Step 2: Allylation of the Intermediate Amide

-

Dissolve the crude amide from Step 1 in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile).

-

Add a suitable base (e.g., sodium hydride, potassium carbonate) to the solution to deprotonate the amide nitrogen.

-

Slowly add an allyl halide (e.g., allyl bromide or allyl chloride) to the reaction mixture.

-

Heat the reaction mixture if necessary and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Applications and Biological Activity

This compound is primarily recognized as an impurity of Flurochloridone, a pre-emergence herbicide.[3][5] Flurochloridone acts by inhibiting carotenoid biosynthesis in plants.[5] While this association suggests a potential for herbicidal activity, no specific studies have been published to confirm or quantify the herbicidal effects of this compound itself.

Its structural motifs, particularly the dichloroacetamide and trifluoromethylphenyl groups, are found in various biologically active molecules. For instance, some N-phenyl dichloroacetamide derivatives have been investigated for their potential as anticancer agents. However, the biological activity of the title compound remains largely unexplored in the public domain.[1]

Given its status as a reference standard for Flurochloridone, its primary application is in analytical method development, validation, and quality control in the agrochemical industry.[4]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the known hazards of the parent compound, Flurochloridone, and general principles of chemical safety for halogenated aromatic compounds, the following precautions are recommended.

Table 3: General Safety and Handling Precautions

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields, and a lab coat. |

| Handling | Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. Keep cool.[6] Recommended storage at 2-8°C.[3] |

| In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] Skin: Remove contaminated clothing and rinse skin with plenty of water.[6] Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[6] Inhalation: Move person into fresh air. If breathing is difficult, give oxygen. |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary. |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[6] |

The presence of chlorine atoms suggests potential for skin and eye irritation.[1] Flurochloridone is also classified as a skin sensitizer and is suspected of damaging fertility or the unborn child.[5][6]

Analytical Characterization

The structural elucidation and purity assessment of this compound would typically involve standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic signals for the allyl protons (vinylic and allylic) and the aromatic protons of the trifluoromethylphenyl ring.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the amide carbonyl (C=O) and the C-Cl bonds.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

Conclusion

This compound is a compound of interest primarily due to its identity as a process impurity of the herbicide Flurochloridone. While its own biological activities have not been extensively studied, its well-defined chemical structure and properties make it a valuable reference standard in the agrochemical industry. The synthesis can be achieved through a straightforward acylation and allylation sequence. Further research is warranted to explore any potential herbicidal or other biological activities of this molecule independently of its parent compound.

References

- Smolecule. (2023, August 15). This compound.

- AERU, University of Hertfordshire. Flurochloridone (Ref: R 40244).

- Aromsyn Co.,Ltd. This compound.

- ChemicalBook. (2023, April 23). N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | 61219-95-2.

- SRIRAMCHEM. Flurochloridone Impurity 2.

- Axios Research. Flurochloridone Impurity 2 - CAS - 61219-95-2.

- ADAMA. (2015, August).

Sources

- 1. Buy this compound | 61219-95-2 [smolecule.com]

- 2. N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | 61219-95-2 [chemicalbook.com]

- 3. Flurochloridone Impurity 2 - SRIRAMCHEM [sriramchem.com]

- 4. Flurochloridone Impurity 2 - CAS - 61219-95-2 | Axios Research [axios-research.com]

- 5. Flurochloridone (Ref: R 40244) [sitem.herts.ac.uk]

- 6. luxembourg.co.il [luxembourg.co.il]

"N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide" chemical structure and synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound featuring a distinct combination of functional groups: an allyl group, a dichloroacetamide moiety, and a trifluoromethyl-substituted phenyl ring.[1] This unique structural arrangement makes it a compound of interest in various fields, including organic synthesis and pharmaceutical research, due to its potential reactivity and biological properties.[1] With a molecular formula of C₁₂H₁₀Cl₂F₃NO and a molecular weight of approximately 312.12 g/mol , this compound serves as a versatile intermediate for creating more complex molecules.[1][2] It is also related to compounds like Flurochloridon, which are used in herbicidal compositions.[3]

This guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis protocol for this compound, tailored for professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Properties

The structure of this compound is characterized by several key features that dictate its chemical behavior. The trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group, influencing the electronic properties of the aromatic system. The dichloroacetamide group contains reactive chlorine atoms that can participate in nucleophilic substitution reactions.[1] The allyl group provides a site for various addition and cross-coupling reactions.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 61219-95-2 | [1][3] |

| Molecular Formula | C₁₂H₁₀Cl₂F₃NO | [1] |

| Molecular Weight | 312.12 g/mol | [2] |

| Melting Point | 78-80 °C | [1][3] |

| Boiling Point | 221 °C | [3] |

| IUPAC Name | 2,2-dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide | [1] |

| SMILES | C=CCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C(Cl)Cl | [1] |

The proton NMR spectrum of this compound shows characteristic signals for the allyl group protons, with the N-CH₂- protons appearing as a doublet around 4.0-4.5 ppm, the vinyl proton (=CH-) as a multiplet at 5.5-6.0 ppm, and the terminal vinyl protons (=CH₂) as a doublet between 5.0-5.5 ppm.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction.[1] The core of this synthesis involves the reaction of an N-allylated aniline derivative with a dichloroacetylating agent. A general and effective approach involves the use of dichloroacetyl chloride.[1]

Rationale for Synthetic Approach

The chosen synthetic route is a well-established method for the formation of N-substituted acetamides.[4][5] The dichloroacetylation of secondary amines, such as N-allyl-3-(trifluoromethyl)aniline, with dichloroacetyl chloride is a robust and high-yielding reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[1] The presence of a base is often required to neutralize the hydrochloric acid byproduct. Alternative, greener methods for dichloroacetylation using reagents like Dichloromeldrum's acid have also been developed, which avoid the use of hazardous reagents and simplify purification.[6][7]

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

N-allyl-3-(trifluoromethyl)aniline

-

Dichloroacetyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, etc.)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-allyl-3-(trifluoromethyl)aniline (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent.

-

Addition of Dichloroacetyl Chloride: Cool the reaction mixture in an ice bath. Add dichloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid chloride and the hydrochloride salt of the base.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: A schematic representation of the synthesis workflow for this compound.

Applications and Significance

This compound is a valuable building block in organic synthesis.[1] The presence of multiple reactive sites allows for its use in the preparation of more complex molecules with potential applications in various fields:

-

Pharmaceutical Research: The dichloroacetamide moiety is a structural feature found in some medicinally relevant compounds, including certain antibiotics and antiprotozoal drugs.[7][8][9] This compound can serve as a scaffold for the development of new therapeutic agents.

-

Agrochemicals: As a derivative related to known herbicides, it holds potential for the development of new crop protection agents.[3]

-

Material Science: The unique combination of functional groups could be exploited in the synthesis of novel polymers and functional materials.[1]

-

Catalysis: It may also function as a catalyst or a precursor to a catalyst in various organic transformations.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis. Dichloroacetyl chloride is corrosive and moisture-sensitive. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The chlorine atoms in the molecule suggest potential for skin and eye irritation, and proper disposal procedures are necessary to mitigate environmental impact.[1]

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, properties, and a robust synthesis protocol. The versatility of its functional groups makes it an attractive starting material for the development of novel molecules with diverse applications. Researchers and scientists can utilize the information presented here to further explore the chemical space and potential utility of this and related compounds.

References

-

Arora, P., & Kumar, D. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

-

ProQuest. (n.d.). N-(substituted) acetamide Derivatives as a potent Analgesic agent. Retrieved from [Link]

-

Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. Retrieved from [Link]

-

Iqbal, K., et al. (2017). Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. Semantic Scholar. Retrieved from [Link]

-

Heard, D. M., & Lennox, A. J. J. (2021). Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent. Organic Letters, 23(9), 3368-3372. Retrieved from [Link]

-

Heard, D. M., & Lennox, A. J. J. (2021). Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent. University of Bristol Research Portal. Retrieved from [Link]

-

Logemann, W., et al. (1961). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. Nature, 191, 286–287. Retrieved from [Link]

-

Logemann, W., et al. (1961). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. PubMed. Retrieved from [Link]

Sources

- 1. Buy this compound | 61219-95-2 [smolecule.com]

- 2. 61219-95-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | 61219-95-2 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Potential Bioactive Scaffold

N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide, with the CAS number 61219-95-2, is a halogenated acetamide derivative that, while not extensively studied as an independent entity, holds significance as a potential intermediate and structural analog to commercially relevant agrochemicals. This guide provides a comprehensive technical overview of this compound, synthesizing available data on its chemical properties, synthesis, and probable mechanism of action, with a particular focus on its relationship to the herbicide Flurochloridon. The information presented herein is intended to serve as a foundational resource for researchers in medicinal chemistry, agrochemical development, and related fields, offering insights into its potential applications and methodologies for its synthesis and handling.

I. Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61219-95-2 | [1] |

| Molecular Formula | C₁₂H₁₀Cl₂F₃NO | [2] |

| Molecular Weight | 312.12 g/mol | [2] |

| Melting Point | 78-80 °C | [1] |

| Boiling Point | 221 °C (predicted) | [1] |

| Density | 1.382 ± 0.06 g/cm³ (predicted) | [1] |

| Vapor Pressure | 1 mm Hg (65 °C) | [1] |

| Solubility in Water | 0.5 g/mL | [1] |

| pKa | -1.24 ± 0.50 (predicted) | [1] |

The proton NMR spectrum of this compound provides key structural information. The allyl group protons are expected to show distinct signals: a doublet for the N-CH₂- protons around 4.0-4.5 ppm, a multiplet for the vinyl proton (=CH-) between 5.5-6.0 ppm, and a doublet for the terminal vinyl protons (=CH₂) in the 5.0-5.5 ppm range.[2] A characteristic singlet for the dichloroacetyl proton (CHCl₂) is anticipated to appear downfield at approximately 6.0-6.5 ppm due to the strong electron-withdrawing effect of the two chlorine atoms.[2] The aromatic protons of the trifluoromethyl-substituted phenyl ring would be observed in their typical region.

II. Synthesis and Chemical Reactivity

The synthesis of this compound is primarily achieved through a multi-step process involving nucleophilic substitution reactions.[2] The general synthetic pathway is outlined below.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on established methods for the synthesis of similar acetamides and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2,2-Dichloro-N-(3-(trifluoromethyl)phenyl)acetamide

-

To a stirred solution of 3-(trifluoromethyl)aniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add dichloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide.

Step 2: Synthesis of this compound

-

To a solution of 2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete deprotonation of the amide nitrogen.

-

Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography on silica gel to obtain this compound.

III. Probable Mechanism of Action: Inhibition of Carotenoid Biosynthesis

While there is no direct research on the mechanism of action of this compound, its structural similarity to the herbicide Flurochloridon strongly suggests a similar mode of action.[1] Flurochloridon is known to be a carotenoid biosynthesis inhibitor.[3][4]

Carotenoids are essential pigments in plants that protect chlorophyll from photo-oxidation.[3] Herbicides that inhibit carotenoid biosynthesis lead to the destruction of chlorophyll, resulting in a characteristic "bleaching" of the plant tissue.[3][5]

Caption: Proposed mechanism of action via inhibition of carotenoid biosynthesis.

The primary target of many bleaching herbicides is the enzyme phytoene desaturase (PDS).[3] Inhibition of PDS prevents the conversion of phytoene to ζ-carotene, a critical step in the carotenoid biosynthesis pathway. This leads to the accumulation of phytoene and a deficiency of downstream carotenoids, leaving chlorophyll unprotected and susceptible to photodegradation.

IV. Toxicological and Safety Profile

As with any chemical compound, a thorough understanding of the toxicological and safety profile of this compound is essential for its safe handling and use in a research setting. While specific toxicological data for this compound is limited, information for the closely related herbicide Flurochloridon provides valuable insights.

Table 2: Acute Toxicity Data for Flurochloridon

| Test | Species | Route | Value | Source |

| LD₅₀ | Rat | Oral | >3000 mg/kg | [6] |

| LD₅₀ | Rabbit | Dermal | >4000 mg/kg | [6] |

| LC₅₀ (4h) | Rat | Inhalation | >2.65 mg/L | [6] |

Based on the data for Flurochloridon, this compound is expected to have low acute oral and dermal toxicity.[6] However, as a halogenated organic compound, it should be handled with care.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[1]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

V. Potential Applications and Future Directions

The structural features of this compound, including the trifluoromethyl group, dichloroacetamide moiety, and the allyl group, suggest several potential avenues for research and development.

-

Agrochemical Research: As a potential intermediate or analog of Flurochloridon, this compound could be a starting point for the development of new herbicides with potentially improved efficacy, selectivity, or environmental profiles.

-

Medicinal Chemistry: The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The dichloroacetamide scaffold has also been explored for various biological activities. Therefore, this compound could serve as a scaffold for the synthesis of novel therapeutic agents.

-

Organic Synthesis: The reactive sites within the molecule, such as the double bond of the allyl group and the chlorine atoms, make it a versatile building block for further chemical transformations.

Future research should focus on a more detailed biological evaluation of this compound, including its herbicidal spectrum and potential as a lead for drug discovery. A thorough investigation of its toxicological profile is also warranted to ensure its safe use and to assess its environmental impact.

VI. Conclusion

This compound represents a chemical entity with untapped potential. While its primary significance currently lies in its relationship to the herbicide Flurochloridon, its unique structural characteristics merit further investigation. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and a likely mechanism of action. It is hoped that this information will serve as a valuable resource for the scientific community, stimulating further research into the applications of this and related compounds in both agriculture and medicine.

References

- Smolecule. This compound. (2023-08-15).

- AERU, University of Hertfordshire. Flurochloridone (Ref: R 40244).

- SAFETY DATA SHEET. Flurochloridone 250 g/L EC. August 2015.

- Texas A&M AgriLife Extension. Herbicides: How they Work and the Symptoms They Cause.

- PubChem. Flurochloridone.

- Journal of Agricultural and Food Chemistry. Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties.

- ChemicalBook. N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | 61219-95-2.

- Principles of Weed Control. 18.

- MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.

- Weed Science Society of America. Carotenoid Biosynthesis Inhibitors.

Sources

- 1. N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | 61219-95-2 [chemicalbook.com]

- 2. Buy this compound | 61219-95-2 [smolecule.com]

- 3. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. luxembourg.co.il [luxembourg.co.il]

Unveiling the Pharmacological Landscape of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide: A Technical Guide to Putative Biological Targets

Abstract

N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide, a synthetic compound featuring a unique combination of a dichloroacetamide, an allyl group, and a trifluoromethylphenyl moiety, presents a compelling case for multifaceted biological activity. While direct empirical data on its specific molecular targets remains to be fully elucidated, its structural components provide a strong foundation for hypothesizing several key interaction pathways. This in-depth technical guide synthesizes current knowledge on structurally related compounds to propose a rational framework for identifying and validating the potential biological targets of this molecule. We will explore three primary hypotheses: modulation of xenobiotic metabolism enzymes, inhibition of protein kinases, and interference with cellular energy metabolism. This guide is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed experimental protocols to rigorously test these hypotheses.

Introduction: Deconstructing a Molecule of Interest

This compound (CAS No. 61219-95-2) is a halogenated amide with a molecular formula of C₁₂H₁₀Cl₂F₃NO.[1][2][3] Its potential for biological activity stems from the distinct properties of its constituent parts:

-

The Dichloroacetamide Core: This functional group is the hallmark of a class of agrochemicals known as herbicide safeners.[4] Safeners protect crops from herbicide-induced injury by upregulating the expression and activity of detoxification enzymes.[5][6] This established mechanism in plants provides a strong rationale for investigating analogous effects in mammalian systems.

-

The Trifluoromethylphenyl Group: The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and lipophilicity, facilitating its passage across biological membranes and interaction with protein targets.[7] Phenylacetamide derivatives containing this moiety have been successfully developed as potent and selective inhibitors of various protein kinases.[8][9][10][11][12]

-

The Dichloroacetate (DCA) Moiety: While part of a larger molecule, the potential for metabolic cleavage or inherent activity of the dichloroacetyl group warrants consideration. Dichloroacetate is a well-characterized inhibitor of pyruvate dehydrogenase kinase (PDK), a key regulator of cellular metabolism.[13][14][15][16]

Based on this structural analysis, we propose three primary avenues for target identification and validation, which will be explored in the subsequent sections.

Hypothesis I: Modulation of Xenobiotic Metabolism Pathways

The most direct line of inquiry stems from the known action of dichloroacetamide-based herbicide safeners. In plants, these compounds induce the expression of genes encoding for detoxification enzymes, primarily Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs).[17][18] It is plausible that this compound exerts similar effects in mammalian cells.

Potential Target: Glutathione S-Transferases (GSTs)

GSTs are a superfamily of enzymes that play a critical role in the detoxification of a wide array of endogenous and exogenous electrophilic compounds by catalyzing their conjugation with glutathione. Dichloroacetamide safeners have been shown to induce GST activity in plants, and there is evidence to suggest a similar role in mammalian systems.[19][20] Dichloroacetic acid itself has been shown to up-regulate hepatic glutathione synthesis.[21]

Potential Target: Cytochrome P450 (CYP) Enzymes

The cytochrome P450 superfamily of heme-containing monooxygenases is central to the metabolism of a vast number of xenobiotics, including drugs and environmental toxins.[22] Herbicide safeners are known to induce specific CYP isozymes in plants. Investigating the potential for this compound to induce or inhibit mammalian CYP enzymes is a critical step in understanding its pharmacological profile.

Experimental Workflow for Validating Xenobiotic Metabolism Modulation

The following workflow outlines the key steps to assess the impact of the compound on GST and CYP450 activity.

Figure 1: Experimental workflow for investigating the modulation of xenobiotic metabolism enzymes.

This protocol is adapted from standard colorimetric assays utilizing 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.[8][15][17][20]

-

Sample Preparation:

-

Culture human hepatocytes (e.g., HepG2 cell line or primary human hepatocytes) to 80-90% confluency.

-

Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for 24-72 hours.

-

Harvest cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic fraction.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Assay Procedure (96-well plate format):

-

Prepare an assay cocktail containing phosphate buffer (pH 6.5), reduced glutathione (GSH), and CDNB.

-

In each well, add a standardized amount of cell lysate.

-

Initiate the reaction by adding the assay cocktail.

-

Immediately measure the change in absorbance at 340 nm over time using a microplate reader. The rate of increase in absorbance is proportional to GST activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA340/min).

-

Normalize the activity to the protein concentration of the lysate.

-

Compare the GST activity in treated cells to the vehicle control to determine the induction potential.

-

This protocol outlines a common method using cryopreserved human hepatocytes and a cocktail of probe substrates.[23][24][25]

-

Cell Culture and Treatment:

-

Thaw and plate cryopreserved human hepatocytes in a 48-well plate according to the supplier's instructions.

-

Allow cells to acclimate and form a monolayer.

-

Treat cells with a range of concentrations of the test compound, a vehicle control, and known CYP inducers (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2) for 72 hours, with daily media changes.

-

-

Probe Substrate Incubation:

-

After the treatment period, remove the media and incubate the cells with a cocktail of specific CYP probe substrates (e.g., midazolam for CYP3A4, phenacetin for CYP1A2) in incubation media for a defined period (e.g., 1-2 hours).

-

-

Metabolite Analysis (LC-MS/MS):

-

Collect the supernatant and quench the reaction.

-

Analyze the formation of specific metabolites from the probe substrates using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Data Analysis:

-

Quantify the amount of metabolite formed per unit of time and protein.

-

Calculate the fold induction of CYP activity by comparing the treated samples to the vehicle control. An induction of greater than 2-fold is often considered biologically significant.[25]

-

Hypothesis II: Inhibition of Protein Kinases

The trifluoromethylphenyl acetamide scaffold is a privileged structure in the design of kinase inhibitors.[8][9][10][11][12] Numerous compounds with this core have demonstrated potent and selective inhibition of various kinases involved in cell signaling and proliferation. Therefore, it is highly probable that this compound interacts with one or more protein kinases.

Potential Targets: Tyrosine and Serine/Threonine Kinases

Given the broad range of kinases targeted by structurally related compounds, a comprehensive screening approach is warranted. This includes kinases implicated in cancer and inflammatory diseases.

Experimental Workflow for Kinase Inhibition Profiling

A tiered approach, starting with a broad screen and progressing to more focused studies, is recommended.

Figure 2: A tiered experimental workflow for identifying and characterizing kinase inhibitor activity.

This protocol describes a generic, luminescence-based assay to determine the IC50 of an inhibitor against a specific kinase.[18][22][26][27]

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare a reaction mixture containing the kinase of interest, its specific substrate peptide, and ATP in a kinase assay buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the serially diluted compound or DMSO control.

-

Add the kinase to each well and incubate briefly to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

-

Add a Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.[28]

-

Hypothesis III: Targeting of Mitochondrial Metabolism

The dichloroacetate (DCA) component of the molecule is a known inhibitor of pyruvate dehydrogenase kinase (PDK).[7][13][14][15][16] PDK inactivates the pyruvate dehydrogenase complex (PDC), which is a critical gatekeeper enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDK, DCA promotes the flux of pyruvate into the mitochondria for oxidative phosphorylation.

Potential Target: Pyruvate Dehydrogenase Kinase (PDK)

There are four isoforms of PDK in mammals (PDK1-4), and DCA has been shown to inhibit all of them, with varying potencies.[11][13] It is conceivable that this compound itself, or a metabolite thereof, could inhibit one or more PDK isoforms.

Experimental Workflow for Investigating PDK Inhibition

Figure 3: Experimental workflow to assess the inhibition of pyruvate dehydrogenase kinase.

This protocol describes a method to measure the activity of PDK isoforms.[6][12][16][29][30][31]

-

Assay Principle: PDK activity is measured by its ability to phosphorylate and inactivate the pyruvate dehydrogenase complex (PDC). The subsequent decrease in PDC activity is then quantified.

-

PDK Reaction:

-

Incubate recombinant PDK isoform (e.g., PDK1, 2, 3, or 4) with purified PDC in the presence of ATP and varying concentrations of the test compound.

-

-

PDC Activity Measurement:

-

Following the PDK reaction, measure the residual PDC activity. This can be done using a colorimetric assay that follows the reduction of NAD+ to NADH at 340 nm as PDC converts pyruvate to acetyl-CoA.

-

-

Data Analysis:

-

Calculate the percentage of PDC inhibition by PDK at each concentration of the test compound.

-

Determine the IC50 value of the compound for each PDK isoform.

-

Broader Target Identification Strategies

Should the hypothesis-driven approaches not yield definitive targets, or to uncover unexpected off-target effects, broader, unbiased methods can be employed.

Affinity Chromatography Coupled with Mass Spectrometry

This classical approach involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate.[1][5][9][32]

Quantitative Proteomics Approaches

Techniques such as drug affinity responsive target stability (DARTS) and stable isotope labeling by amino acids in cell culture (SILAC) can identify protein targets by observing changes in protein stability or abundance upon compound binding, without the need for chemical modification of the small molecule.[1][5][9][14]

Summary and Future Directions

This compound is a compound with significant potential for biological activity, predicated on the well-established pharmacology of its core structural motifs. The most promising avenues for investigation point towards the modulation of xenobiotic metabolism enzymes (GSTs and CYPs), the inhibition of protein kinases, and the targeting of mitochondrial metabolism via PDK. The experimental workflows and detailed protocols provided in this guide offer a robust framework for systematically exploring these hypotheses. Rigorous investigation using these methods will be crucial to definitively identify the biological targets of this compound and to unlock its potential therapeutic applications.

References

-

GST Assay Protocol. (n.d.). San Diego State University. Retrieved from [Link]

- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification of small molecules using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.

- Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics, 1(5), 376-386.

- Liu, Z., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083-6101.

- Abdel-Wahab, A. F., et al. (2019). Dichloroacetate is an antimetabolite that antagonizes acetate and deprives cancer cells from its benefits: A novel evidence-based medical hypothesis. Medical hypotheses, 122, 206-209.

- Wang, Z., et al. (2020). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 63(15), 8289-8313.

-

BPS Bioscience. (n.d.). PDK3 Kinase Assay Kit. Retrieved from [Link]

- Tataranni, T., & Piccoli, C. (2019). Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. Oxidative medicine and cellular longevity, 2019.

-

Eurofins Discovery. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

- Souissi, Y., et al. (2018). Glutathione-S-Transferase (GST) activity assay for zooplankton samples. protocols.io.

-

3H Biomedical. (n.d.). Glutathione S-transferases Assay (GST). Retrieved from [Link]

- Zhang, W., et al. (2017). Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. Cancers, 9(10), 133.

- Rix, U., & Superti-Furga, G. (2009). Target identification of small molecules: the ‘-omics’ approach. Drug discovery today, 14(23-24), 1148-1156.

- Shintani, T., et al. (2017). Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis. Biological and Pharmaceutical Bulletin, 40(7), 1103-1109.

- Bernasconi, C., et al. (2019). Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study. Toxicology in vitro, 60, 212-228.

- DeRidder, B. P., et al. (2002). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. Plant Physiology, 130(3), 1497-1505.

- Bantscheff, M., et al. (2011). Target identification of small molecules: an overview of the current applications in drug discovery. Future medicinal chemistry, 3(14), 1743-1760.

- Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review. (2023). Frontiers in Pharmacology, 14.

-

G-Biosciences. (n.d.). Glutathione S-Transferase Assay [Colorimetric]. Retrieved from [Link]

-

BioAssay Systems. (n.d.). EnzyChromTM Kinase Assay Kit. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

European Commission, Joint Research Centre. (2019). Validation of in vitro methods for human cytochrome P450 enzyme induction: outcome of a multi-laboratory study. Retrieved from [Link]

-

Assay Genie. (n.d.). Pyruvate Kinase Activity Assay Kit. Retrieved from [Link]

- Plant cytochromes P450: tools for pharmacology, plant protection and phytoremediation. (2002). Phytochemistry Reviews, 1(3), 327-341.

- Assessment of cytochrome P450 (1A2, 2B6, 2C9 and 3A4) induction in cryopreserved human hepatocytes cultured in 48-well plates using the cocktail strategy. (2013). Xenobiotica, 43(11), 970-978.

-

Elabscience. (n.d.). Pyruvate Kinase (PK) Activity Assay Kit. Retrieved from [Link]

- Chu, V., et al. (2009). Perspective In Vitro and in Vivo Induction of Cytochrome P450: A Survey of the Current Practices and Recommendations. Drug Metabolism and Disposition, 37(7), 1339-1354.

- Kim, H. J., et al. (2015). Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay. Toxicological research, 31(3), 269-275.

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

ChemSrc. (2025). CAS#:61219-95-2 | N-allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]

- Dichloroacetic acid up-regulates hepatic glutathione synthesis via the induction of glutamate-cysteine ligase. (2012). Biochemical pharmacology, 83(3), 415-420.

- Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). Molecules, 26(24), 7583.

-

LookChem. (n.d.). Cas 1997-46-2,2,2,2-trifluoro-N-(2-nitro-5-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). Acetamide, N-(3-(trifluoromethyl)phenyl)-. Retrieved from [Link]

- Induction of Hepatic Glutathione S-Transferases in Male Mice by Prototypes of Various Classes of Microsomal Enzyme Inducers. (2012). Toxicological Sciences, 126(2), 347-356.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 5. pnas.org [pnas.org]

- 6. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assayquant.com [assayquant.com]

- 11. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 15. 3hbiomedical.com [3hbiomedical.com]

- 16. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 18. bioassaysys.com [bioassaysys.com]

- 19. Buy Online CAS Number 61219-95-2 - TRC - N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | LGC Standards [lgcstandards.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Dichloroacetic acid up-regulates hepatic glutathione synthesis via the induction of glutamate-cysteine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Assessment of cytochrome P450 (1A2, 2B6, 2C9 and 3A4) induction in cryopreserved human hepatocytes cultured in 48-well plates using the cocktail strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. downloads.regulations.gov [downloads.regulations.gov]

- 25. Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 28. reactionbiology.com [reactionbiology.com]

- 29. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 30. assaygenie.com [assaygenie.com]

- 31. Pyruvate Kinase (PK) Activity Assay Kit - Elabscience® [elabscience.com]

- 32. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

"N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide

This guide provides a comprehensive analysis of the spectroscopic data for the synthetic organic compound this compound. With a molecular formula of C₁₂H₁₀Cl₂F₃NO and a molecular weight of approximately 312.12 g/mol , this molecule possesses a unique combination of functional groups, including an allyl moiety, a dichloroacetamide group, and a trifluoromethyl-substituted phenyl ring, making it a compound of interest in pharmaceutical and materials science research.[1][2] Accurate structural elucidation is paramount, and this document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve this.

The first step in any spectroscopic analysis is to understand the target molecular structure. The connectivity of atoms and the arrangement of functional groups dictate the expected spectroscopic signals. This process forms a self-validating system: we predict a spectrum based on a proposed structure, and the experimental data, in turn, confirms or refutes it.

Below is the chemical structure of the target compound, which will serve as our reference for all subsequent data interpretation.

Sources

A Technical Guide to the Physicochemical Profiling of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide: Solubility and Stability Assessment

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation, and shelf-life. This guide presents a comprehensive framework for the systematic evaluation of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide (CAS No. 61219-95-2), a compound of interest in pharmaceutical research and organic synthesis.[1] Given the absence of extensive public data on its solubility and stability, this document provides field-proven, detailed protocols for both kinetic and thermodynamic solubility determination, alongside a robust strategy for stability assessment using forced degradation studies coupled with a stability-indicating HPLC method. The methodologies are designed to not only generate crucial data but also to provide insights into the compound's potential liabilities, thereby guiding future development and formulation strategies.

Introduction to the Target Compound

This compound is a synthetic organic compound featuring a unique combination of functional groups that suggest a complex physicochemical profile.[1] Its potential applications span from being a building block in pharmaceutical development to a precursor in material science.[1][2] A foundational understanding of its properties is the first step in unlocking its full potential.

Compound Identification

A clear identification of the molecule is essential for any scientific investigation.

| Property | Value | Source(s) |

| CAS Number | 61219-95-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₀Cl₂F₃NO | [1][2][5] |

| Molecular Weight | 312.12 g/mol | [1][2][5] |

| IUPAC Name | 2,2-dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide | [1][4] |

| Melting Point | 78-80 °C | [1][5][6] |

The Influence of Key Structural Motifs

The structure of a molecule dictates its behavior. This compound contains three key regions of interest:

-

Trifluoromethylphenyl Group: The -CF₃ group is a powerful electron-withdrawing moiety known to significantly increase lipophilicity.[7] This enhancement often improves membrane permeability and binding affinity but can drastically reduce aqueous solubility.[7][8] The carbon-fluorine bond is exceptionally strong, imparting high metabolic and chemical stability to this part of the molecule.[7][8]

-

Dichloroacetamide Group: This functional group represents a potential chemical liability. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions. Studies on structurally similar dichloroacetamide herbicide safeners have shown they undergo significant base-mediated amide cleavage.[9][10][11] This moiety is the most probable site of hydrolytic degradation for the target compound.

-

N-Allyl Group: The terminal double bond of the allyl group presents a potential site for oxidative degradation.

This structural analysis allows us to hypothesize that while the compound may possess good metabolic stability due to the trifluoromethyl group, it will likely suffer from poor aqueous solubility and a susceptibility to hydrolytic, and possibly oxidative, degradation. The following protocols are designed to rigorously test these predictions.

Aqueous Solubility Determination: Protocols and Rationale

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[12] Distinguishing between kinetic and thermodynamic solubility is vital for different stages of drug development. Kinetic solubility is a rapid assessment of apparent solubility useful for initial screening, while thermodynamic solubility represents the true equilibrium state, crucial for preformulation.[12][13][14]

Protocol 1: Kinetic Solubility Assessment (Nephelometric Method)

This high-throughput method is designed for the rapid screening of compound collections to flag potential solubility issues early.[14][15] The principle is based on detecting precipitate formation via light scattering (turbidity) when a DMSO stock solution is introduced into an aqueous buffer.[13][14][16]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO).

-

Plate Preparation: In a 96-well microplate, add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.

-

Serial Dilution: Perform a 1:2 serial dilution across the plate.

-

Equilibration: Shake the plate at room temperature for 2 hours, protected from light.[12]

-

Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at 620 nm.[12]

-

Data Interpretation: The kinetic solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only control wells.

Causality: The choice of a short, 2-hour incubation period is intentional. It does not allow the system to reach thermodynamic equilibrium, but it effectively mimics the conditions of many in vitro biological assays where a compound is rapidly diluted from a DMSO stock. This provides a pragmatic assessment of whether a compound will precipitate under typical assay conditions.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

This method is the "gold standard" for determining the intrinsic, equilibrium solubility of a compound.[15] It is more time- and resource-intensive but provides the most accurate and relevant data for formulation and biopharmaceutical modeling.

Methodology:

-

Sample Preparation: Add an excess amount of solid, crystalline this compound to a series of glass vials containing different aqueous buffers (e.g., pH-adjusted buffers from 2.0 to 9.0).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C and 37°C) for at least 24 to 48 hours to ensure equilibrium is reached.[12]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, filter the suspension through a 0.45 µm PVDF filter or centrifuge at high speed to obtain a clear supernatant.

-

Quantification: Prepare a calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the clear supernatant into the linear range of the calibration curve.

-

Analysis: Analyze the diluted supernatant and calibration standards using a validated HPLC-UV method.

-

Data Interpretation: Calculate the concentration of the compound in the original supernatant using the calibration curve. This value represents the thermodynamic solubility at that specific pH and temperature.

Causality: By starting with the solid form of the compound and allowing sufficient time for the dissolution and precipitation processes to reach equilibrium, this method accounts for the energy of the crystal lattice. The resulting solubility value is a true measure of the compound's intrinsic properties in a saturated solution, which is critical for predicting oral absorption and guiding formulation development.

Expected Data Summary: Stability

| Stress Condition | Incubation Time (h) | Incubation Temp (°C) | % Recovery of Parent Compound | Observations (No. of Degradant Peaks) |

| Control | 48 | 4 | ~100% | 0 |

| 0.1 M HCl | 24 | 60 | Report Value | Report Value |

| 0.1 M NaOH | 24 | 60 | Report Value | Report Value |

| 3% H₂O₂ | 24 | RT | Report Value | Report Value |

| Thermal | 48 | 60 | Report Value | Report Value |

| Photolytic | - | ICH Q1B | Report Value | Report Value |

Conclusion and Forward Outlook

This technical guide provides a robust, scientifically-grounded strategy for the essential physicochemical characterization of this compound. By systematically applying the detailed protocols for solubility and stability, researchers can generate the critical data required to make informed decisions in the drug development process. The predicted challenges of low aqueous solubility and hydrolytic instability can be precisely quantified. This knowledge is not a roadblock but rather a guidepost, directing efforts in medicinal chemistry to optimize the molecular structure or in formulation science to develop enabling delivery systems. Executing this comprehensive evaluation is a mandatory step towards understanding the true potential and liabilities of this compound, ensuring a data-driven progression from a chemical entity to a potential therapeutic agent.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]

-

Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. [Link]

-

Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. ACS Publications. [Link]

-

Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Europe PMC. [Link]

-

Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. NIH National Library of Medicine. [Link]

-

Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. NIH National Library of Medicine. [Link]

-

Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

-

In vitro solubility assays in drug discovery. PubMed. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

Sources

- 1. Buy this compound | 61219-95-2 [smolecule.com]

- 2. 61219-95-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. Buy Online CAS Number 61219-95-2 - TRC - N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | LGC Standards [lgcstandards.com]

- 4. Buy Online CAS Number 61219-95-2 - TRC - N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | LGC Standards [lgcstandards.com]

- 5. 61219-95-2 CAS MSDS (N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | 61219-95-2 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Research Portal [iro.uiowa.edu]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. enamine.net [enamine.net]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. inventivapharma.com [inventivapharma.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to Dichlormid: A Case Study in Dichloroacetamide Herbicide Safeners

Executive Summary

Initial research on the compound "N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide" reveals a significant scarcity of detailed scientific literature. While its basic chemical properties and a general synthesis route are noted, there is a distinct lack of in-depth studies regarding its specific discovery, historical development, and precise mechanism of action.[1] The compound is available from some chemical suppliers for research and development purposes and is noted for potential applications in organic synthesis and pharmaceutical research.[1][2] However, without a substantial body of peer-reviewed research, a comprehensive technical guide on this specific molecule, as originally requested, is not feasible.

Given the structural similarities and the well-documented history and application of related compounds, this guide will pivot to a thorough examination of Dichlormid , a prominent member of the dichloroacetamide chemical class. Dichlormid serves as an exemplary case study and a valuable proxy for understanding the scientific and commercial trajectory of N-substituted dichloroacetamides in the agrochemical sector. This in-depth guide on Dichlormid will fulfill the core requirements for a technical whitepaper, providing researchers and drug development professionals with a detailed exploration of a commercially significant and scientifically well-characterized compound.

Introduction to Herbicide Safeners and the Dichloroacetamide Class

Modern agriculture relies heavily on the use of selective herbicides to control weeds in crops, thereby ensuring food security and maximizing yields.[3] However, the selectivity of herbicides is not always absolute, and under certain conditions, they can cause significant injury to the crops they are meant to protect. This challenge led to the development of herbicide safeners, chemical agents that are applied with herbicides to increase the tolerance of crops to the herbicide without compromising its efficacy against target weeds.[4]

The discovery of herbicide safeners dates back to 1947, and they have been in commercial use since the early 1970s.[5] These compounds represent a critical innovation in agrochemical technology, allowing for the use of more potent, broad-spectrum herbicides on sensitive but vital crops like maize, sorghum, and cereals.[4][6]

The dichloroacetamide class of compounds, which includes molecules like Dichlormid, Benoxacor, and Furilazole, is one of the most important and widely used groups of herbicide safeners.[4][7] They are particularly effective at protecting grass crops from injury caused by thiocarbamate and chloroacetanilide herbicides.[3][8]

Discovery and History of Dichlormid

Dichlormid (N,N-diallyl-2,2-dichloroacetamide) was developed by Stauffer Chemical Company and was commercialized in 1972.[9][10] Its introduction was a significant milestone in the development of selective weed control in maize. The discovery of Dichlormid was part of a broader research effort by agrochemical companies to find compounds that could mitigate the phytotoxic effects of certain herbicides on crops. The first commercial herbicide safener, 1,8-naphthalic anhydride, was introduced in the 1970s, paving the way for the development of other safener chemistries like the dichloroacetamides.[4][11]

The development of Dichlormid was a direct response to the need to improve the selectivity of thiocarbamate herbicides, which were effective for weed control but could also damage maize seedlings. By formulating these herbicides with Dichlormid, it was possible to achieve excellent weed control with minimal crop injury, leading to its widespread adoption in agriculture.[3]

Chemical Properties and Synthesis of Dichlormid

Dichlormid is an organic compound with the chemical formula C₈H₁₁Cl₂NO.[12] It is classified as the amide of diallylamine and dichloroacetic acid.[12]

Table 1: Physicochemical Properties of Dichlormid

| Property | Value | Reference |

| CAS Number | 37764-25-3 | [12] |

| Molecular Formula | C₈H₁₁Cl₂NO | [12] |

| Molar Mass | 208.08 g·mol⁻¹ | [12] |

| Appearance | Colorless oil | [12] |

| Melting Point | 5.5 °C | [12] |

| Water Solubility | 5 g/L (at 20 °C) | [10] |

Synthesis of Dichlormid

The synthesis of Dichlormid is typically achieved through the reaction of diallylamine with dichloroacetyl chloride.[12] This is a nucleophilic acyl substitution reaction where the nitrogen atom of diallylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of dichloroacetyl chloride. The reaction results in the formation of an amide bond and the elimination of hydrogen chloride.

Experimental Protocol: Synthesis of Dichlormid

Materials:

-

Diallylamine

-

Dichloroacetyl chloride

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Triethylamine (or other suitable base)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve diallylamine in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Add an equimolar amount of triethylamine to the solution to act as a scavenger for the HCl byproduct.

-

Slowly add an equimolar amount of dichloroacetyl chloride, dissolved in anhydrous diethyl ether, to the stirred solution via the addition funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Dichlormid oil.

-

The product can be further purified by vacuum distillation if necessary.

Mechanism of Action

The primary mechanism of action of Dichlormid and other dichloroacetamide safeners is the induction of genes that encode for detoxification enzymes in the crop plant.[4][13] This enhanced metabolic capacity allows the crop to break down the herbicide into non-toxic metabolites before it can cause significant damage.[4]

The key enzyme systems upregulated by Dichlormid are:

-

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione (GSH).[7][14] This conjugation reaction increases the water solubility of the herbicide and marks it for sequestration into the vacuole, effectively neutralizing its phytotoxic activity.[7] Dichlormid has been shown to increase both the levels of GSH and the activity of GSTs in protected plants.[9]

-